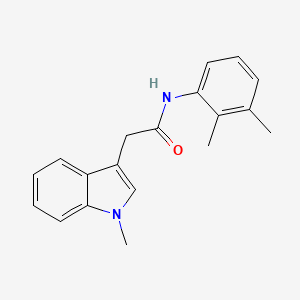

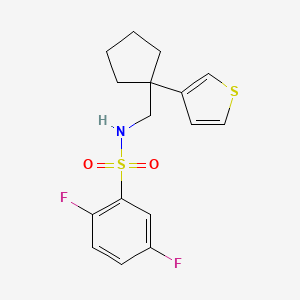

![molecular formula C25H28N6O B2724956 N6-cycloheptyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1005297-13-1](/img/structure/B2724956.png)

N6-cycloheptyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antiviral Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their antiviral activities. For instance, derivatives substituted at position 5 have shown significant inhibitory effects on retrovirus replication in cell culture, indicating potential as antiretroviral agents. These compounds exhibited inhibitory activities against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus, demonstrating their relevance in antiviral research (Hocková et al., 2003).

Synthesis and Structural Studies

Research on pyrazolo[3,4-d]pyrimidine derivatives also focuses on their synthesis and structural elucidation. Studies have developed concise and efficient synthesis methods for highly substituted derivatives, which are crucial for further pharmacological evaluation. These synthetic advancements contribute to the structural understanding and potential modification of pyrazolo[3,4-d]pyrimidine derivatives for various scientific applications (Cobo et al., 2018).

Antimicrobial Applications

Certain pyrazolo[3,4-d]pyrimidine derivatives have been explored for their antimicrobial properties. They have been incorporated into surface coatings and printing ink pastes to impart antimicrobial effects, demonstrating their potential in preventing microbial growth on various surfaces. This application signifies the versatility of pyrazolo[3,4-d]pyrimidine derivatives beyond pharmacological uses, extending to materials science (El‐Wahab et al., 2015).

Cytotoxicity and Anticancer Research

Research has also been conducted on the cytotoxic properties of pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. The evaluation of these compounds' cytotoxic activities is crucial for developing new anticancer agents. Studies have indicated that certain derivatives exhibit promising cytotoxic effects, highlighting their potential in anticancer therapy (Hassan et al., 2014).

Mechanism of Action

Target of Action

Pyrazolo[3,4-d]pyrimidines are often designed to target specific enzymes in the body. For example, some are known to inhibit CDK4/6, enzymes that stimulate the proliferation of malignant cells .

Mode of Action

These compounds typically work by binding to their target enzyme and disrupting its function. This can lead to changes in the biochemical pathways that the enzyme is involved in .

Biochemical Pathways

The exact pathways affected would depend on the specific target of the compound. For instance, CDK4/6 inhibitors would affect the cell cycle regulation pathway .

Result of Action

The molecular and cellular effects would depend on the specific biochemical pathways that the compound affects. For CDK4/6 inhibitors, the result would typically be a reduction in cell proliferation .

Future Directions

Properties

IUPAC Name |

6-N-cycloheptyl-4-N-(3-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O/c1-32-21-15-9-12-19(16-21)27-23-22-17-26-31(20-13-7-4-8-14-20)24(22)30-25(29-23)28-18-10-5-2-3-6-11-18/h4,7-9,12-18H,2-3,5-6,10-11H2,1H3,(H2,27,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKKDZAKCPETOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NC4CCCCCC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide](/img/structure/B2724873.png)

![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2724877.png)

![3-(3-chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B2724880.png)

![2-fluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2724883.png)

![4-(3-fluorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2724884.png)

![5-methoxy-4-oxo-1-[2-(1H-1,2,3-triazol-1-yl)ethyl]-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B2724886.png)

![2-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-4-methylpyrimidine](/img/structure/B2724893.png)

![Ethyl 5-(2,5-dimethylfuran-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2724896.png)